Paclitaxel Poliglumex

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

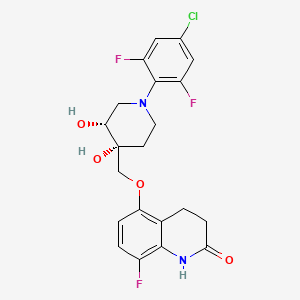

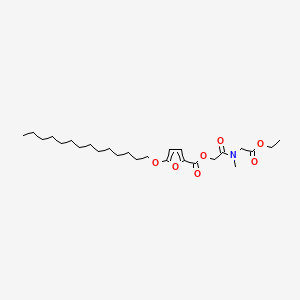

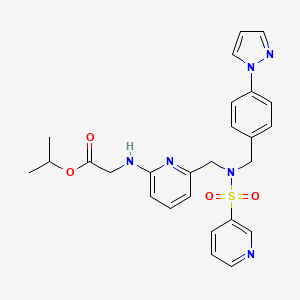

Paclitaxel Poliglumex is a bioconjugate in which paclitaxel is linked to a biodegradable, water-soluble polyglutamate polymer with antineoplastic properties . It is also known as PPX or CT-2103 . The polyglutamate residue increases the water solubility of paclitaxel and allows delivery of higher doses than those achievable with paclitaxel alone .

Molecular Structure Analysis

Paclitaxel Poliglumex is a macromolecular drug conjugate that links paclitaxel with a biodegradable polymer, poly-L-glutamic acid . The structure shown is illustrative of a fragment of the molecule; conjugated taxanes represent ∼37%, by weight, of the conjugate, equivalent to about one paclitaxel ester linkage per 11 glutamic acid residues of the polymer .

Chemical Reactions Analysis

The release of paclitaxel from the polymeric backbone is, at least in part, dependent on the metabolism of Paclitaxel Poliglumex by the lysosomal protease cathepsin B, which is upregulated in many tumor types . The identification of monoglutamyl-paclitaxel metabolites in tumor tissue confirmed the in vivo metabolism of Paclitaxel Poliglumex in a panel of mouse tumor models .

Physical And Chemical Properties Analysis

Paclitaxel Poliglumex is a macromolecular drug conjugate that links paclitaxel with a biodegradable polymer, poly-L-glutamic acid . PPX enhances tumor exposure by taking advantage of the hyperpermeable vasculature and suppressed lymphatic clearance characteristic of tumor tissue .

Aplicaciones Científicas De Investigación

Enhancing Tumor Exposure : PPX, a macromolecular drug conjugate linking paclitaxel with poly-L-glutamic acid, enhances tumor exposure by exploiting the hyperpermeable vasculature and suppressed lymphatic clearance characteristic of tumor tissues. This selective targeting may improve treatment outcomes in cancers such as lung cancer, where retrospective analysis suggested a trend toward improved survival in female patients treated with PPX compared to a control group (Chipman, Oldham, Pezzoni, & Singer, 2006).

Comparative Efficacy and Safety in Lung Cancer : In a Phase III trial comparing PPX with docetaxel for the second-line treatment of non-small-cell lung cancer (NSCLC), PPX demonstrated similar survival outcomes to docetaxel, but with different toxicity profiles. PPX was associated with significantly less severe neutropenia and febrile neutropenia, though it did result in more neuropathy (Paz-Ares et al., 2008).

Preclinical and Early Clinical Studies : PPX has shown more effectiveness than standard paclitaxel in preclinical studies and is associated with prolonged tumor exposure to active drug while minimizing systemic exposure. Early clinical studies suggested encouraging outcomes with reduced neutropenia and alopecia, allowing for a more convenient administration schedule without the need for routine premedications (Singer, 2005).

Application in Ovarian Cancer : PPX is active in ovarian cancer, but it is unclear whether it offers significant benefits over standard taxane-based regimens as first-line therapy. Ongoing studies are exploring its role in maintenance therapy (Galic, Wright, Lewin, & Herzog, 2011).

Metabolism of PPX : PPX's efficacy relies on the release of paclitaxel from the polymer-drug conjugate. This release is mediated by the lysosomal enzyme cathepsin B, which is upregulated in many malignant cells. Understanding the metabolism of PPX is crucial for its therapeutic application (Shaffer et al., 2007).

Use in High-Grade Glioma Treatment : A study investigating PPX with temozolomide and concurrent radiation for high-grade glioma found significant hematologic toxicity, suggesting a drug interaction between PPX and temozolomide. However, the study also indicated that PPX might enhance radiation treatment for glioblastoma, leading to ongoing randomized trials (Jeyapalan et al., 2014).

Potential Advantages Over Standard Paclitaxel : PPX, designed to enhance the therapeutic index of paclitaxel, offers potential advantages such as delivering a higher concentration of the active drug to tumor tissue, limited exposure of normal tissues, and lower peak plasma concentrations of the active drug (Bonomi, 2007).

Direcciones Futuras

The association between estrogens and Paclitaxel Poliglumex activity is being further explored in ongoing preclinical studies . An additional phase III trial will enroll women with advanced NSCLC to prospectively evaluate the efficacy of Paclitaxel Poliglumex in relation to pre- and post-menopausal estrogen levels .

Propiedades

IUPAC Name |

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14.C5H9NO4/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5;6-3(5(9)10)1-2-4(7)8/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54);3H,1-2,6H2,(H,7,8)(H,9,10)/t31-,32-,33-,35-,36+,37+,38-,40-,45+,46-,47-;3-/m00/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUHVPYXSITYDI-ZYOSQDPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]4[C@]([C@H]3[C@@H]([C@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H60N2O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1001.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 134715513 | |

CAS RN |

263351-82-2 |

Source

|

| Record name | Paclitaxel poliglumex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)

![3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine](/img/structure/B609755.png)